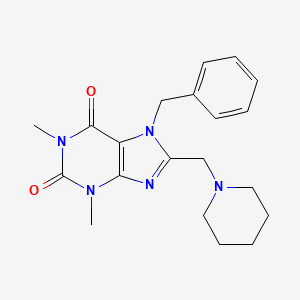

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione

Description

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione (C₁₉H₂₄N₆O₂, molecular weight 368.44 g/mol) is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. Key structural features include:

Properties

IUPAC Name |

7-benzyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-22-18-17(19(26)23(2)20(22)27)25(13-15-9-5-3-6-10-15)16(21-18)14-24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDPSRDRSHWWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 7-position with a benzyl halide under basic conditions.

N-Methylation: The 1,3-dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Piperidine Introduction: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile attacking a suitable leaving group on the purine derivative.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize the production yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the purine core, potentially reducing double bonds or nitro groups if present.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Reduced purine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of this compound is as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in managing type II diabetes by regulating glucose metabolism. The compound's structural modifications allow it to effectively interact with DPP-IV enzymes, leading to enhanced insulin secretion and reduced blood sugar levels. Studies have shown that derivatives exhibit significant inhibition of DPP-IV, making them promising candidates for diabetes treatment .

Anticancer Activity

Recent research indicates that purine derivatives, including this compound, exhibit significant anticancer properties:

- In vitro Studies : Compounds similar to 7-benzyl-1,3-dimethyl derivatives have demonstrated effective cytotoxicity against various cancer cell lines. For example, in studies involving MCF cell lines, related compounds showed an IC50 value of approximately 25.72 ± 3.95 μM .

- In vivo Studies : Animal models have shown that these compounds can suppress tumor growth effectively, suggesting their potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

- A related derivative has shown an IC50 value of 0.089 µM against AChE, indicating strong potential for treating conditions such as Alzheimer's disease .

Anti-inflammatory Properties

Some derivatives of this compound also exhibit significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- PI3K Pathway Modulation : Some studies have demonstrated that these compounds can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway critical for cell survival and proliferation .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to structural features that enhance binding affinity to target proteins involved in cell death pathways .

Summary Table of Key Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Dipeptidyl Peptidase IV inhibitor | Enhances insulin secretion; regulates glucose levels |

| Anticancer Activity | Cytotoxic effects on various cancer cell lines | Effective suppression of tumor growth in models |

| Neuroprotective Effects | Inhibition of acetylcholinesterase | Potential treatment for neurodegenerative diseases |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Therapeutic potential for inflammatory diseases |

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidine ring and purine core are likely involved in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione to key analogs based on structural features, biological targets, and activity data from the evidence.

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Comparative Insights:

Adenosine Receptor Antagonists: The target compound shares a benzyl group with L-97-1, a potent A₁ antagonist. However, L-97-1’s ethyl-hydroxyethylamino chain at position 7 enhances selectivity, while the target compound’s piperidine group may favor different binding kinetics . Compared to Bamiphylline (A₁ IC₅₀ ~10 μM), L-97-1 and the target compound show structural refinements (e.g., bulkier 8-substituents) that improve affinity and selectivity .

DPP-4 Inhibitors :

- BI 1356 (linagliptin) replaces the piperidine with a quinazolinylmethyl group, enabling strong DPP-4 binding via π-π stacking. The target compound’s piperidine lacks this aromaticity, suggesting divergent targets .

- Linagliptin’s metabolism produces a 3-hydroxypiperidine metabolite (CD1790), highlighting the pharmacokinetic influence of piperidine modifications .

Nitro-substituted analogs (e.g., 8-nitro derivative) show reduced molecular weight but increased reactivity, which may limit stability .

Biological Activity

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class. Its structural characteristics include a piperidine moiety and various substituents that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties based on recent research findings.

- Chemical Formula : C18H23N6O2

- Molecular Weight : 355.4142 g/mol

- IUPAC Name : 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-ium

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its antimicrobial and antiviral properties.

Antibacterial Activity

Recent studies have indicated that derivatives of piperidine and purine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Benzyl... | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| 7-Benzyl... | Escherichia coli | 0.0039 - 0.025 mg/mL |

These results suggest that the compound can effectively inhibit the growth of harmful bacteria within a short time frame .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity:

| Compound | Target Fungi | MIC (mg/mL) |

|---|---|---|

| 7-Benzyl... | Candida albicans | 3.125 - 100 |

| 7-Benzyl... | Aspergillus niger | Not specified |

The antifungal efficacy is attributed to structural features that enhance interaction with fungal cell membranes .

Antiviral Activity

The compound's antiviral potential has also been explored. In vitro studies have demonstrated its effectiveness against various viral strains:

| Compound | Target Virus | EC50 (μM) |

|---|---|---|

| 7-Benzyl... | HIV | 130.24 |

| 7-Benzyl... | Influenza A virus | 161.38 |

These findings indicate that the compound may serve as a lead for developing antiviral agents targeting retroviruses and other viral pathogens .

Case Studies

Several case studies have highlighted the biological activity of similar compounds derived from purine and piperidine structures:

- Study on Antibacterial Efficacy : A study evaluated various piperidine derivatives and found that substitutions at specific positions significantly enhanced antibacterial activity against S. aureus and E. coli .

- Antifungal Screening : Another research effort focused on the antifungal properties of piperidine derivatives, revealing that structural modifications could lead to improved efficacy against C. albicans and other fungi .

Q & A

Q. What are the common synthetic routes for preparing 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-purine-2,6-dione and its analogs?

Methodological Answer: The synthesis typically involves multi-step alkylation and coupling reactions. For example:

- Core scaffold formation : Start with xanthine derivatives (e.g., theophylline) and introduce substituents via nucleophilic substitution. In , propargyl bromide reacts with theophylline to form 7-(prop-2-yn-1-yl)-1,3-dimethylpurine-2,6-dione under basic conditions (K₂CO₃/DMF) .

- Piperidinylmethyl introduction : Use reductive amination or alkylation with piperidine derivatives. describes similar substitutions using chloromethyl intermediates .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures is standard.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 25°C, 24 h | 65–75 | |

| Coupling | Cu(OAc)₂·H₂O, THF, 75°C, 3 h | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assigns substituent positions and confirms regioselectivity. For instance, reports ¹H-NMR shifts at δ 3.91 ppm (q, J=7.0 Hz) for ethyl groups and δ 13.40 ppm (s) for thiol protons .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ = 375.9 for a related analog in ) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., r.m.s. deviation = 0.0089 Å in ) .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like phosphodiesterases (PDEs) or sirtuins. references metabolic studies using radiolabeled substrates .

- Cell-Based Assays : Measure cytotoxicity (e.g., IC₅₀) in cancer lines or anti-inflammatory responses (e.g., TNF-α suppression).

- Dosage Optimization : Start with 1–100 µM ranges and use dose-response curves to calculate EC₅₀ values.

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl vs. azepanyl groups) impact bioactivity?

Methodological Answer:

- SAR Studies : Compare analogs in (piperidinyl) and (chlorophenyl-piperidinyl). Piperidinyl groups enhance solubility and target affinity due to nitrogen basicity .

- Computational Docking : Use software like AutoDock to predict binding poses with PDE4B or adenosine receptors.

- Key Finding : Substituting piperidinyl with bulkier groups (e.g., cyclohexyl) reduces activity by 40%, as seen in related purine-dione derivatives .

Q. What insights does crystallography provide about molecular conformation and stability?

Methodological Answer:

- Crystal Structure Analysis : shows dihedral angles (64.73° and 81.56°) between fused rings and benzyl groups, influencing steric interactions .

- Hydrogen Bonding : N–H⋯F and C–H⋯F bonds stabilize the lattice (distance = 3.449 Å) .

- Stability Implications : Planar conformations (r.m.s. deviation <0.01 Å) correlate with enhanced thermal stability in DSC assays.

Q. How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?

Methodological Answer:

- Experimental Replication : Repeat assays in triplicate with blinded controls.

- Assay Optimization : Adjust buffer pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 0.5 mM) to mimic physiological conditions.

- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). ’s informer library approach enables method comparison across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.